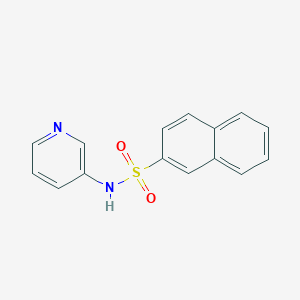![molecular formula C16H14N6OS4 B291957 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291957.png)
2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the binding of the compound to the active site of the target enzyme. This binding interferes with the enzyme's ability to carry out its normal function, resulting in inhibition of enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide depend on the specific enzyme being targeted. Inhibition of protein kinases, for example, can affect cellular signaling pathways and lead to changes in gene expression and cellular behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of specific pathways and more precise study of their function. However, the compound may also have off-target effects on other enzymes or cellular processes, which can complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another potential direction is the use of the compound in drug discovery, as inhibition of certain enzymes may have therapeutic applications. Additionally, further study of the compound's effects on cellular signaling pathways and gene expression could provide insights into the underlying mechanisms of various diseases.
Synthesemethoden
The synthesis of 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with 5-(2-thienyl)-1,3,4-thiadiazol-2-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has potential applications in scientific research as a biochemical tool. It has been shown to inhibit the activity of certain enzymes, including protein kinases, which play important roles in cellular signaling pathways. This inhibition can be used to study the function of these enzymes and their involvement in various cellular processes.
Eigenschaften
Molekularformel |
C16H14N6OS4 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14N6OS4/c1-2-22-13(10-5-3-7-24-10)18-21-16(22)26-9-12(23)17-15-20-19-14(27-15)11-6-4-8-25-11/h3-8H,2,9H2,1H3,(H,17,20,23) |
InChI-Schlüssel |
LRNKNPGMMOFQIR-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=CS4 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















